Phenyl (5-bromopyridin-2-yl)carbamate
Description
Properties
CAS No. |
95676-73-6 |
|---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
phenyl N-(5-bromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-11(14-8-9)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16) |
InChI Key |
PUBVIAHPSLGSFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for Phenyl (5-bromopyridin-2-yl)carbamate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves reacting 5-bromo-2-aminopyridine with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage. Key parameters for optimization include:
- Solvent selection : Dichloromethane or chloroform is preferred due to their inertness and ability to dissolve intermediates .
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- Base stoichiometry : A 1.2–1.5 molar ratio of base to substrate ensures complete deprotonation of the amine.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.
Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dichloromethane | 70–85% |
| Base | Triethylamine | – |
| Reaction Time | 4–6 hours | – |
| Purification Method | Column Chromatography | >95% purity |
Q. How should researchers handle safety and stability concerns during synthesis and storage?
- Methodological Answer :
- Safety Protocols : Use fume hoods, nitrile gloves, and lab coats. For accidental exposure:
- Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air immediately.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidative degradation .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine’s deshielding effect on pyridine protons).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 323.12).
- Infrared (IR) : Carbamate C=O stretch (~1700 cm⁻¹).
- Resolving Contradictions : Cross-validate with X-ray crystallography (using SHELXL for refinement) or HPLC co-injection with a reference standard .
Advanced Research Questions
Q. How can crystallographic data be leveraged to predict intermolecular interactions and stability?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks.
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify packing motifs influencing melting points or solubility .
Example Analysis :
| Interaction Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···O (carbamate) | 2.85 | 155 | R₂²(8) |
| C–Br···π (pyridine) | 3.42 | – | – |
Q. What strategies are effective for analyzing contradictory biological activity data across assays?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Mechanistic Studies : Use competitive binding assays or CRISPR-Cas9 knockouts to isolate target pathways.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess reproducibility across replicates .
Q. How can the bromine substituent be exploited in cross-coupling reactions for derivative synthesis?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups .
- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos catalyst .
Optimization Tips : - Pre-dry solvents to prevent catalyst poisoning.
- Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1).
Q. What computational methods are suitable for modeling the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS.
- Docking Studies : Use AutoDock Vina with crystal structures (PDB) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to address inconsistencies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate shifts using COSMO-RS models in Gaussian09 to account for solvent polarity.
- Tautomeric States : Verify predominant tautomers via pH-dependent NMR (D₂O/CD₃OD mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
